molecular formula C14H18N2O4S B7844449 1-(3,4-Dimethoxybenzenesulfonyl)piperidine-4-carbonitrile

1-(3,4-Dimethoxybenzenesulfonyl)piperidine-4-carbonitrile

Cat. No.: B7844449
M. Wt: 310.37 g/mol
InChI Key: NSUZTOGOGFMYBE-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzenesulfonyl)piperidine-4-carbonitrile is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a 3,4-dimethoxybenzenesulfonyl group and a carbonitrile group

Preparation Methods

The synthesis of 1-(3,4-Dimethoxybenzenesulfonyl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with 3,4-dimethoxybenzenesulfonyl chloride and subsequent introduction of the carbonitrile group. The reaction conditions often require the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3,4-Dimethoxybenzenesulfonyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-Dimethoxybenzenesulfonyl)piperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzenesulfonyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carbonitrile group may also participate in binding interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

1-(3,4-Dimethoxybenzenesulfonyl)piperidine-4-carbonitrile can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-19-13-4-3-12(9-14(13)20-2)21(17,18)16-7-5-11(10-15)6-8-16/h3-4,9,11H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUZTOGOGFMYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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